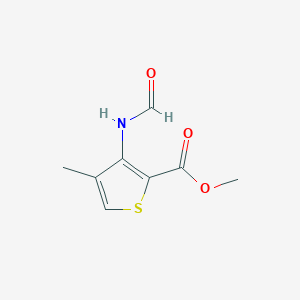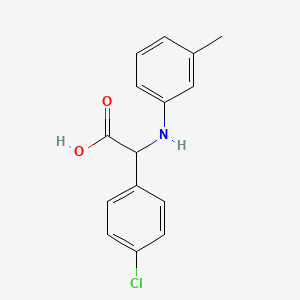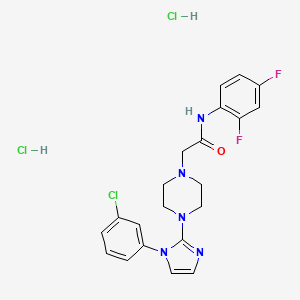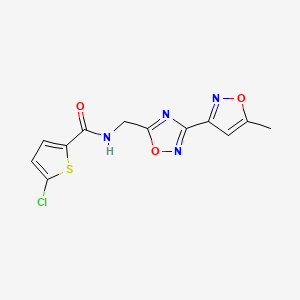
Methyl 3-formamido-4-methylthiophene-2-carboxylate
Overview
Description
Methyl 3-formamido-4-methylthiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiophene ring and a carboxylate group.
Scientific Research Applications
1. Hydrogen Bonding and Molecular Structure
Methyl 3-formamido-4-methylthiophene-2-carboxylate, as part of the family of anticonvulsant enaminones, has been studied for its molecular structure and hydrogen bonding characteristics. The crystal structures of related compounds were analyzed, highlighting the role of intermolecular hydrogen bonds in forming molecular chains (Kubicki, Bassyouni, & Codding, 2000).
2. Synthesis and Biological Activity
This compound has also been mentioned in the context of synthesizing 4-(phenylamino)thieno[3,2-d]pyrimidines. These derivatives have significant medicinal and biological activities, including their potential role as inhibitors of VEGF receptor-2 kinase, which is crucial in tumor-related angiogenesis (Song, 2007).
3. Pharmaceutical Applications
In pharmaceuticals, derivatives of this compound, such as methyl 3-aminothiophene-2-carboxylates, have been modified with various groups to study their potential interaction with neuronal NMDA receptors. This type of modification and study is significant for understanding the neurological and pharmacological potential of these compounds (Sokolov, Aksinenko, Dranyi, & Grigoriev, 2018).
4. Genotoxic and Carcinogenic Potential Analysis
An assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, was conducted using in vitro and in silico methodologies. This research is crucial for determining the safety profile of such compounds in medical applications (Lepailleur et al., 2014).
5. Chemical Synthesis and Reactions
The compound has been used in various chemical syntheses, demonstrating its versatility as a reactant. For example, it has been involved in the preparation of 4-(Thieno[3, 2-d]pyrimidin-4-yl)morpholine, an intermediate in the synthesis of compounds with potential anti-inflammatory and antitumor properties (Lei, Wang, Xiong, & Lan, 2017).
Mechanism of Action
Future Directions
The future directions for research on “Methyl 3-formamido-4-methylthiophene-2-carboxylate” and related compounds could include further exploration of their synthesis, characterization, and potential biological activities. Thiophene derivatives are of interest due to their potential as biologically active compounds .
properties
IUPAC Name |
methyl 3-formamido-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-5-3-13-7(8(11)12-2)6(5)9-4-10/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSUQEJRFKOGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
443762-03-6 | |
| Record name | methyl 3-formamido-4-methylthiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one](/img/structure/B2386114.png)


![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386121.png)



![N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386126.png)
![N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)-1H-imidazol-1-yl]ethanamine](/img/structure/B2386128.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2386129.png)



![1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B2386135.png)